Cas no 64205-85-2 (2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)dodecahydro-8,9-dihydroxy-3,6-bis(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester)
![2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)dodecahydro-8,9-dihydroxy-3,6-bis(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester structure](https://fr.kuujia.com/scimg/cas/64205-85-2x500.png)
64205-85-2 structure
Nom du produit:2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)dodecahydro-8,9-dihydroxy-3,6-bis(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester
2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)dodecahydro-8,9-dihydroxy-3,6-bis(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)dodecahydro-8,9-dihydroxy-3,6-bis(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester
- 2-(Hydroxymethyl)propenoic acid 9-(chloromethyl)dodecahydro-8,9-dihydroxy-3,6-dimethylene-2-oxoazuleno[4,5-b]furan-4-yl ester
- chlorojanerin
- 9-(Chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate
- DTXSID60982752
- [(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate
- 64205-85-2
- [(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate
- 2-Propenoic acid, 2-(hydroxymethyl)-, 9-(chloromethyl)dodecahydro-8,9-dihydroxy-3,6-bis(methylene)-2-oxoazuleno(4,5-b)furan-4-yl ester, (3aR-(3aalpha,4alpha,6aalpha,8beta,9alpha,9aalpha,9bbeta))-
- (1R,3S,4R,5S,6S,7R,8S)-4-chloromethyl-3,4-diyhdroxy- 8-(4-hydroxymethacrylate)-1H,5H,6H,7H-guaia-10(14),11(13)-dien-6,12-olide,
-
- Piscine à noyau: InChI=1S/C19H23ClO7/c1-8-4-12(26-17(23)9(2)6-21)14-10(3)18(24)27-16(14)15-11(8)5-13(22)19(15,25)7-20/h11-16,21-22,25H,1-7H2/t11-,12-,13-,14+,15-,16-,19+/m0/s1
- La clé Inchi: UHEMKMBRGXUBMJ-URUZQALBSA-N
- Sourire: C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)OC(=O)C(=C)CO
Propriétés calculées
- Qualité précise: 398.11329
- Masse isotopique unique: 398.113231
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 5
- Complexité: 717
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.4
- Surface topologique des pôles: 113
Propriétés expérimentales
- Dense: 1.4
- Point d'ébullition: 607.9°C at 760 mmHg
- Point d'éclair: 321.4°C
- Indice de réfraction: 1.588
- Le PSA: 113.29
- Le LogP: 0.47130
2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)dodecahydro-8,9-dihydroxy-3,6-bis(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester Littérature connexe
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
4. Back matter
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
64205-85-2 (2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)dodecahydro-8,9-dihydroxy-3,6-bis(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester) Produits connexes
- 2171930-35-9(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}methyl)-4-methylpentanoic acid)
- 1823058-98-5(ethyl 3-hydroxy-1-methyl-cyclobutanecarboxylate)
- 1357624-05-5(1,3-Benzodioxole-5-acetamide, 2,2-difluoro-)
- 2060034-74-2((3-ethoxy-2-fluorophenyl)methanamine)
- 1797628-39-7(2,5-dimethoxy-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}benzene-1-sulfonamide)
- 1313404-68-0(4-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzoic acid)
- 2034466-11-8(3-1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl-3H,4H-thieno3,2-d1,2,3triazin-4-one)
- 941990-82-5(2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide)
- 477890-41-8(6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine)
- 2309557-14-8(2-(2-fluorophenoxy)-1-4-(thiolan-3-yl)-1,4-diazepan-1-ylethan-1-one)
Fournisseurs recommandés
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
atkchemica
Membre gold
Fournisseur de Chine
Réactif

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
